REACTION_CXSMILES
|
[N:1]1[N:2]([C:10]2[CH:11]=[C:12]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=2[OH:22])[CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH2:27](O)[CH2:28][CH2:29][CH2:30][CH2:31][CH:32](C)[CH3:33].C([Sn](=O)CCCC)CCC>>[N:1]1[N:2]([C:10]2[CH:11]=[C:12]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=2[OH:22])[CH2:13][CH2:14][C:15]([O:17][CH2:18][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])=[O:16])[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12
|
Name
|
|
Quantity
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353 g
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Type
|
reactant
|
Smiles
|
N=1N(N=C2C1C=CC=C2)C=2C=C(CCC(=O)OC)C=C(C2O)C(C)(C)C
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(C)C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
While heating to 175° C.
|
Type
|
DISTILLATION
|
Details
|
the excess isooctanol is distilled
|
Type
|
TEMPERATURE
|
Details
|
The desired product is cooled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=C2C1C=CC=C2)C=2C=C(CCC(=O)OCCCCCCCC)C=C(C2O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |